molecular formula C18H26N2O4 B13111833 rel-(3R,4R)-1-Benzyl-4-(((tert-butoxycarbonyl)amino)methyl)pyrrolidine-3-carboxylicacid

rel-(3R,4R)-1-Benzyl-4-(((tert-butoxycarbonyl)amino)methyl)pyrrolidine-3-carboxylicacid

Cat. No.: B13111833
M. Wt: 334.4 g/mol
InChI Key: WTUJEDVMNMOZDO-CABCVRRESA-N
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Description

rel-(3R,4R)-1-Benzyl-4-(((tert-butoxycarbonyl)amino)methyl)pyrrolidine-3-carboxylic acid: is a complex organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by its unique structure, which includes a benzyl group, a tert-butoxycarbonyl-protected amine, and a carboxylic acid functional group. It is often used in organic synthesis and pharmaceutical research due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-(3R,4R)-1-Benzyl-4-(((tert-butoxycarbonyl)amino)methyl)pyrrolidine-3-carboxylic acid typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or other nitrogen-containing compounds.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, often using benzyl halides in the presence of a base.

    Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) to form the tert-butoxycarbonyl-protected amine.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and tert-butoxycarbonyl-protected amine sites.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution.

Major Products Formed:

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Alcohols, aldehydes.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology:

  • Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine:

  • Explored as a potential pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

Industry:

  • Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of rel-(3R,4R)-1-Benzyl-4-(((tert-butoxycarbonyl)amino)methyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The benzyl group and tert-butoxycarbonyl-protected amine can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The carboxylic acid group may also play a role in binding to active sites or facilitating chemical reactions.

Comparison with Similar Compounds

  • (3R,4R)-1-((benzyloxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid
  • rel-(3R,4R)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
  • rel-(3R,4R)-1-(tert-butoxycarbonyl)-4-isobutylpyrrolidine-3-carboxylic acid

Uniqueness:

  • The presence of both a benzyl group and a tert-butoxycarbonyl-protected amine in rel-(3R,4R)-1-Benzyl-4-(((tert-butoxycarbonyl)amino)methyl)pyrrolidine-3-carboxylic acid makes it unique compared to other similar compounds. This combination of functional groups provides distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C18H26N2O4

Molecular Weight

334.4 g/mol

IUPAC Name

(3R,4R)-1-benzyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C18H26N2O4/c1-18(2,3)24-17(23)19-9-14-11-20(12-15(14)16(21)22)10-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,19,23)(H,21,22)/t14-,15+/m1/s1

InChI Key

WTUJEDVMNMOZDO-CABCVRRESA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1CN(C[C@@H]1C(=O)O)CC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)NCC1CN(CC1C(=O)O)CC2=CC=CC=C2

Origin of Product

United States

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